molecular formula C7H5KNO7S+ B1592033 Potassium 2-carboxy-5-nitrobenzenesulfonate CAS No. 5344-48-9

Potassium 2-carboxy-5-nitrobenzenesulfonate

Cat. No.: B1592033
CAS No.: 5344-48-9
M. Wt: 286.28 g/mol
InChI Key: ZJVMUAMBOGFWRS-UHFFFAOYSA-N
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Description

Chemical Identity: Potassium 4-nitro-2-sulfonatobenzoate (CAS: 5344-48-9) is an organic metal salt with the molecular formula C₇H₄KNO₇S and a molecular weight of 285.27–286.28 g/mol . It belongs to the class of aryl synthesis reagents, carboxylates, and organic building blocks.

Properties

CAS No.

5344-48-9

Molecular Formula

C7H5KNO7S+

Molecular Weight

286.28 g/mol

IUPAC Name

potassium 4-nitro-2-sulfobenzoic acid

InChI

InChI=1S/C7H5NO7S.K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;/h1-3H,(H,9,10)(H,13,14,15);/q;+1

InChI Key

ZJVMUAMBOGFWRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C(=O)O.[K].[K]

Origin of Product

United States

Preparation Methods

Oxidation of 4-nitrotoluene-2-sulfonic acid

  • Starting Material: 4-nitrotoluene-2-sulfonic acid (which can be used as a wet filter cake containing ~22.5% water).
  • Oxidizing Agent: Concentrated nitric acid (30–100% by weight).
  • Reaction Medium: Aqueous system containing 20–70% by weight of the starting sulfonic acid.
  • Temperature: 120 to 170 °C, preferably 130 to 165 °C.
  • Pressure: Up to 12 bar, typically 1.5 to 12 bar.
  • Reaction Time: Nitric acid is added gradually over approximately 5 hours; stirring continues for additional 8 hours at 140 °C, then temperature is increased to 160 °C for 4 hours.
  • Gas Management: Nitrogen oxides formed are vented continuously; nitrogen or oxygen-containing gases may be introduced to control the reaction atmosphere.

This oxidation converts the methyl group of 4-nitrotoluene-2-sulfonic acid into the carboxylic acid group, yielding 4-nitro-2-sulfonatobenzoic acid.

Isolation and Conversion to Potassium Salt

  • After completion of oxidation, the reaction mixture is cooled to room temperature.
  • Nitrogen oxides remaining are purged with nitrogen gas.
  • The acidic mixture is then neutralized by adding 50% aqueous potassium hydroxide solution to adjust the pH to approximately 1.8 (range 0.5 to 2.5).
  • To complete precipitation, a saturated aqueous potassium chloride solution is added.
  • The mixture is stirred at low temperature (around 10 °C) for 2 hours to allow crystallization of potassium 4-nitro-2-sulfonatobenzoate monohydrate.
  • The precipitate is filtered, washed multiple times with cold water, and dried under vacuum.

Purity and Yield

  • The dried potassium salt typically achieves a purity of over 95% by HPLC analysis.
  • Example yield: 164 g product from 181 g starting material with 97.5% purity.

Process Parameters Summary Table

Parameter Typical Range / Value Notes
Starting material water content ~22.5 wt% Wet filter cake acceptable
Nitric acid concentration 30–100% w/w 70% commonly used
Temperature (oxidation) 120–170 °C 140 °C for 8 h, then 160 °C for 4 h
Pressure 1.5–12 bar Up to 5 bar in example
Nitric acid molar ratio 3–8 mol per mol sulfonic acid Controls oxidation completeness
pH for neutralization 0.5–2.5 Adjusted with 50% KOH solution
Precipitation temperature ~10 °C Promotes crystallization
Product purity (HPLC) >95% Typically ~97.5% in examples
Drying method Vacuum drying cabinet To obtain monohydrate form

Research Findings and Optimization Notes

  • The oxidation reaction benefits from controlled addition of nitric acid to minimize side reactions and over-oxidation.
  • Use of wet starting material simplifies processing by avoiding drying steps.
  • Venting nitrogen oxides continuously is critical for safety and reaction control.
  • The pH adjustment during neutralization influences the precipitation efficiency and crystal quality.
  • Addition of potassium chloride after neutralization enhances crystallization of the potassium salt monohydrate.
  • The product's thermal behavior was studied by differential scanning calorimetry, showing stability up to ~250 °C.

Industrial Relevance

  • This preparation method is scalable and has been patented for industrial production.
  • The potassium salt form is preferred for its solubility and ease of handling in downstream applications such as herbicide synthesis and pH indicator manufacturing.
  • The process parameters are optimized to balance yield, purity, and operational safety.

Chemical Reactions Analysis

Potassium 4-nitro-2-sulfonatobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium 4-nitro-2-sulfonatobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 4-nitro-2-sulfonatobenzoate involves its ability to release carboxyl and nitro negative ions in aqueous solutions. These ions can participate in various chemical reactions, acting as intermediates or catalysts. The specific molecular targets and pathways depend on the context of its use, such as in dye synthesis or pharmaceutical applications .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly water-soluble, with a range of 0.418–100.0 mg/mL .
  • Physical Form : Solid, 97% purity, commercially available in quantities up to 25 g (priced from €32.00/g to €158.00/25g) .
  • Applications : Utilized in organic synthesis due to its nitro and sulfonate functional groups, which facilitate electron-deficient aromatic reactions and coupling processes .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities but differ in substituent positions, functional groups, or counterions:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Reactivity Insights
Potassium 4-nitro-2-sulfonatobenzoate 5344-48-9 C₇H₄KNO₇S 285.27–286.28 Nitro (C4), sulfonate (C2) High water solubility; P-gp substrate
Potassium Hydrogen 2-sulphonatobenzoate 62473-97-6 C₇H₅KO₅S 232.28 Sulfonate (C2), no nitro group Likely lower reactivity in nitration pathways
5-(Methylsulfonyl)-2-nitrobenzoic acid 69-78-3 C₈H₇NO₆S 245.21 Methylsulfonyl (C5), nitro (C2) Higher lipophilicity due to methyl group
Potassium 4-sulfobenzoate 5399-63-3 C₇H₅KO₅S 232.28 Sulfonate (C4), no nitro group Altered electronic ring properties vs. nitro derivatives

Functional Group Impact on Reactivity

  • Nitro Group: The nitro group at C4 in Potassium 4-nitro-2-sulfonatobenzoate enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., reduction to amines). This contrasts with non-nitro analogs like Potassium 4-sulfobenzoate, which lack this reactivity .
  • Sulfonate Position : The sulfonate group at C2 (vs. C4 in Potassium 4-sulfobenzoate) influences regioselectivity in coupling reactions. For example, C2 sulfonates may sterically hinder ortho-substitution .

Solubility and Bioavailability

  • Potassium 4-nitro-2-sulfonatobenzoate’s solubility (up to 100 mg/mL) exceeds that of methylsulfonyl analogs (e.g., 5-(Methylsulfonyl)-2-nitrobenzoic acid), which are less polar .
  • Its low skin permeability and P-glycoprotein substrate status limit bioavailability, whereas non-sulfonated derivatives (e.g., 4-Aminobenzoic acid potassium salt) may exhibit better membrane penetration .

Discrepancies and Limitations

  • Molecular Weight Variations : Discrepancies in reported molecular weights (e.g., 285.27 vs. 286.28) may arise from hydration states or measurement errors .
  • CAS Overlap Confusion: The CAS 5344-48-9 is erroneously linked to 4-(Methylsulfonyl)-2-nitrophenol in one source, highlighting the need for cross-referencing .

Q & A

Q. What are the established synthetic routes for Potassium 4-nitro-2-sulfonatobenzoate, and how can reaction conditions be optimized for higher yields?

Potassium 4-nitro-2-sulfonatobenzoate (CAS: 5344-48-9) is typically synthesized via sulfonation of 4-nitrobenzoic acid followed by neutralization with potassium hydroxide. Key steps include:

  • Sulfonation : Reacting 4-nitrobenzoic acid with concentrated sulfuric acid at 80–100°C for 6–8 hours.
  • Neutralization : Adding KOH to the sulfonated intermediate to form the potassium salt.
    Optimization involves controlling temperature (±2°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to sulfonating agent). Impurities like unreacted starting materials can be minimized via recrystallization in ethanol-water mixtures .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing purity and structural confirmation?

  • FT-IR : Confirm sulfonate (S=O stretching at 1170–1120 cm⁻¹) and nitro groups (asymmetric stretching at 1520 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 minutes under isocratic conditions (70:30 water:acetonitrile, 0.1% TFA).
  • Elemental Analysis : Theoretical composition (C7H4KNO7S): C 29.47%, H 1.41%, N 4.91%; deviations >0.3% indicate impurities .

Q. What are the stability profiles and recommended storage conditions for this compound?

Potassium 4-nitro-2-sulfonatobenzoate is hygroscopic and degrades under prolonged UV exposure. Storage recommendations:

  • Temperature : 2–8°C in airtight containers.
  • Solubility : Stable in aqueous buffers (pH 6–8) for ≤48 hours. Avoid dimethyl sulfoxide (DMSO) due to esterification risks .

Advanced Research Questions

Q. How does the nitro-sulfonate moiety influence its reactivity as a catalyst or intermediate in multi-step organic syntheses?

The electron-withdrawing nitro and sulfonate groups enhance electrophilic aromatic substitution (EAS) reactivity. Applications include:

  • Suzuki Coupling : Acts as a directing group for palladium-catalyzed cross-couplings.
  • Peptide Modification : Sulfonate esters facilitate selective amide bond formation under mild conditions.
    Contradictions arise in solvent-dependent reactivity: polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents stabilize intermediates .

Q. What mechanistic insights explain its interactions with biological macromolecules in biochemical assays?

  • Protein Binding : The sulfonate group interacts with lysine residues via electrostatic interactions, altering protein conformation (observed in tryptophan fluorescence quenching assays).
  • Enzyme Inhibition : Competes with coenzyme A in acetyltransferase assays (IC50 ≈ 12 µM). Discrepancies in inhibition efficacy across studies may stem from buffer ionic strength variations .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) across studies?

  • Deuterated Solvent Effects : Chemical shifts in D2O vs. DMSO-d6 vary due to hydrogen bonding. For example, the aromatic proton shift ranges from δ 8.1–8.3 ppm in D2O but upfield to δ 7.9 ppm in DMSO-d6.
  • Paramagnetic Impurities : Trace metal ions (e.g., Fe³⁺) from synthesis can broaden peaks. Chelating resins or EDTA washes improve resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-carboxy-5-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium 2-carboxy-5-nitrobenzenesulfonate

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